molecular formula C10H10BrClO B14044706 1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one

1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14044706
M. Wt: 261.54 g/mol
InChI Key: JSBKHDDSEFYSKF-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one is an organic compound that features both bromine and chlorine atoms attached to a phenyl ring and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one typically involves the bromination of 1-(4-methylphenyl)-1-chloropropan-2-one. This reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the methyl group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form 1-(4-methylphenyl)-1-chloropropan-2-one using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize the compound to form corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 1-(4-methylphenyl)-1-chloropropan-2-one.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-1-chloropropan-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    1-(4-Bromophenyl)-1-chloropropan-2-one: Similar structure but with different reactivity due to the position of the bromine atom.

    1-(4-(Bromomethyl)phenyl)-1-propanone: Lacks the chlorine atom, affecting its reactivity and applications.

Uniqueness

1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its dual halogenation allows for selective reactions that are not possible with similar compounds.

Biological Activity

1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one, also known as a chlorinated ketone compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a bromomethyl group and a chloropropanone moiety. Its molecular formula is C10H10BrClO, and it possesses notable physical properties that influence its biological activity.

PropertyValue
Molecular Weight251.54 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol-water)Not specified

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, it has been shown to inhibit key cellular pathways involved in cancer cell proliferation.

  • Mechanism of Action : The compound potentially inhibits CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1. This reduction triggers apoptosis in various human cancer cell lines .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that the compound exhibits varying degrees of cytotoxic effects across different cancer cell lines. The following table summarizes the GI50 values (concentration required to inhibit cell growth by 50%) for several cell lines:

Cell LineGI50 (μM)
HCT1160.09
HeLa0.22
MCF70.55

These results suggest that the compound is particularly effective against HCT116 cells, indicating its potential as a therapeutic agent in colorectal cancer treatment.

Case Study 1: Inhibition of Cancer Cell Growth

A study conducted on human leukemia cells showed that treatment with this compound led to a significant decrease in cell viability after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis through the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Selectivity and Efficacy

Research comparing various halogenated compounds revealed that this compound exhibited higher selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index. This selectivity is crucial for minimizing side effects during treatment .

Properties

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

1-[4-(bromomethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H10BrClO/c1-7(13)10(12)9-4-2-8(6-11)3-5-9/h2-5,10H,6H2,1H3

InChI Key

JSBKHDDSEFYSKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)CBr)Cl

Origin of Product

United States

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